molecular formula C16H10BrNO3 B7858341 2-[2-(3-Bromo-phenyl)-2-oxo-ethyl]-isoindole-1,3-dione

2-[2-(3-Bromo-phenyl)-2-oxo-ethyl]-isoindole-1,3-dione

Cat. No.: B7858341
M. Wt: 344.16 g/mol
InChI Key: JASAMIOSBNIGJN-UHFFFAOYSA-N
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Description

2-[2-(3-Bromo-phenyl)-2-oxo-ethyl]-isoindole-1,3-dione is a heterocyclic compound featuring an isoindole-1,3-dione core substituted at the 2-position with a 2-(3-bromophenyl)-2-oxoethyl group. The 3-bromophenyl group introduces steric bulk and electronic effects (e.g., electron-withdrawing bromine at the meta position), while the oxoethyl linker may enhance solubility or modulate reactivity.

Properties

IUPAC Name

2-[2-(3-bromophenyl)-2-oxoethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrNO3/c17-11-5-3-4-10(8-11)14(19)9-18-15(20)12-6-1-2-7-13(12)16(18)21/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JASAMIOSBNIGJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Alkylation Using Dibromoalkanes

A foundational method involves reacting potassium phthalimide with α,ω-dibromoalkanes to form N-(ω-bromoalkyl)phthalimides. For instance, 1,2-dibromoethane reacts with potassium phthalimide in dry DMF at 100°C, yielding N-(2-bromoethyl)phthalimide. This intermediate is critical for subsequent coupling with aryl ketones. The reaction proceeds via nucleophilic substitution, where the phthalimide anion displaces one bromide, forming a covalent C–N bond. Purification via silica chromatography (0–10% ethyl acetate in petroleum ether) affords the alkylated product in 73% yield.

Friedel-Crafts Acylation for Direct Ketone Formation

Cyclization with Oxalyl Chloride

A scalable approach involves treating 3-bromo-N-cyclopropyl-2-methyl-aniline with oxalyl chloride in diethyl ether under reflux. The reaction forms an intermediate indoline-2,3-dione, which is subsequently oxidized using hydrogen peroxide in basic conditions to yield the benzoic acid derivative. This method highlights the versatility of oxalyl chloride in constructing cyclic ketones, albeit with stringent temperature control (reflux at 58–60°C).

Aluminum Trichloride-Mediated Cyclization

In a modified protocol, aluminum trichloride in DCM catalyzes the cyclization of N-substituted anilines, yielding 6-bromo-1-cyclopropyl-7-methyl-indoline-2,3-dione. The reaction proceeds via electrophilic activation of the carbonyl group, followed by intramolecular attack to form the six-membered ring. This method achieves higher yields (88%) compared to oxalyl chloride routes, attributed to the superior catalytic activity of AlCl3 in polar aprotic solvents.

Alternative Pathways: Phosgene Equivalents and Protective Groups

Protective Group Strategies

Phthalimide serves as a protective group for amines during multi-step syntheses. In one protocol, 2-[(2S)-2-oxiranylmethyl]-1H-isoindole-1,3-dione is reacted with 4-(4-aminophenyl)-3-morpholinone in ethanol/water, followed by phosgene-mediated cyclization to form oxazolidinones. Although this method targets a different scaffold, the principles of protective group chemistry are transferable to synthesizing the title compound.

Purification and Analytical Characterization

Chromatographic Techniques

Flash chromatography using DCM or ethyl acetate/petroleum ether gradients is standard for isolating intermediates. For example, ethyl 5-[4-bromo-2-(cyclopropylamino)-3-methyl-phenyl]oxazole-4-carboxylate is purified using 50% petroleum ether/ethyl acetate, yielding 52% of the desired product.

Spectroscopic Validation

LC-MS with electrospray ionization (ESI) confirms molecular weights and purity. Key intermediates exhibit characteristic ions:

  • 6-Bromo-1-ethyl-7-methyl-indoline-2,3-dione : m/z 268.3/270.3 [M+H]⁺

  • 4-Bromo-2-(cyclopropylamino)benzoic acid : m/z 270.3/272.3 [M+H]⁺

Retention times (e.g., 2.34 min for 6-bromo-1-cyclopropyl-7-methyl-indoline-2,3-dione) provide additional validation.

Challenges and Optimization Strategies

Side Reactions and Byproduct Formation

Competing reactions, such as over-alkylation or ketone tautomerization, reduce yields. For instance, prolonged heating during Friedel-Crafts acylation promotes dimerization, necessitating precise reaction times (1–2 h).

Solvent and Temperature Effects

Polar aprotic solvents (DMF, THF) enhance reaction rates but may degrade acid-sensitive intermediates. Optimal temperatures range from 60°C (for alkylation) to 100°C (for cyclization), balancing reactivity and stability .

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-Bromo-phenyl)-2-oxo-ethyl]-isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its existing structure.

    Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or to remove the bromine atom.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of new compounds with different functional groups attached to the phenyl ring.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that isoindole derivatives exhibit significant anticancer properties. Specifically, compounds similar to 2-[2-(3-Bromo-phenyl)-2-oxo-ethyl]-isoindole-1,3-dione have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that isoindole derivatives can effectively target specific signaling pathways involved in cancer proliferation and survival .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research suggests that isoindole derivatives possess broad-spectrum antimicrobial effects against various pathogens, including bacteria and fungi. The presence of the bromophenyl group may enhance these properties by increasing the lipophilicity and bioavailability of the compound .

Organic Synthesis Applications

Building Block for Synthesis
this compound serves as a versatile building block in organic synthesis. It can be utilized to synthesize more complex molecules through various chemical reactions, such as nucleophilic substitutions and cycloadditions. Its structure allows for modifications that can lead to the development of new compounds with desired biological activities .

Microwave-Assisted Synthesis
Recent advancements in synthetic methodologies have highlighted the use of microwave-assisted techniques to enhance the efficiency of reactions involving this compound. For example, microwave irradiation has been employed to facilitate reactions at elevated temperatures, leading to higher yields and shorter reaction times compared to conventional heating methods .

Material Science Applications

Polymer Chemistry
In material science, this compound can be incorporated into polymer matrices to improve mechanical properties and thermal stability. Its unique chemical structure allows it to act as a cross-linking agent or modifier in polymer formulations, potentially leading to materials with enhanced performance characteristics .

Nanocomposite Development
The compound's compatibility with various nanomaterials makes it suitable for developing nanocomposites. These composites can exhibit improved electrical conductivity, thermal stability, and mechanical strength, making them valuable in electronics and aerospace applications .

Case Studies

  • Anticancer Studies
    • A study investigated the cytotoxic effects of isoindole derivatives on human breast cancer cells (MCF-7). The results indicated that compounds similar to this compound significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways.
  • Antimicrobial Testing
    • In another study, a series of isoindole derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed that the presence of bromine in the phenyl ring enhanced the antimicrobial activity compared to non-brominated analogs.

Mechanism of Action

The mechanism of action of 2-[2-(3-Bromo-phenyl)-2-oxo-ethyl]-isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the isoindole-1,3-dione moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalysis.

Comparison with Similar Compounds

Bromophenyl-Substituted Derivatives

Compounds with bromophenyl groups on the isoindole-1,3-dione core vary in substituent position and linkage. Key examples include:

Table 1: Bromophenyl-Substituted Isoindole-1,3-dione Derivatives
Compound Name Substituent Molecular Formula Molecular Weight Key Features Reference
2-[2-(3-Bromo-phenyl)-2-oxo-ethyl]-... 3-Bromo-phenyl-oxoethyl C₁₆H₁₁BrN₂O₃ 365.18 Meta-bromine, oxoethyl linker Target
2-(4-Bromobenzyl)-isoindole-1,3-dione 4-Bromobenzyl C₁₅H₁₀BrNO₂ 316.15 Para-bromine, benzyl linker
2-(4-Bromophenethyl)-isoindole-1,3-dione 4-Bromophenethyl C₁₆H₁₂BrNO₂ 330.18 Para-bromine, phenethyl linker
2-((3-Bromophenyl)sulfonyl)-... 3-Bromo-phenylsulfonyl C₁₄H₈BrNO₄S 366.19 Sulfonyl group, meta-bromine

Key Observations :

  • Substituent Position : Meta-bromine (target) vs. para-bromine () may alter electronic effects and crystal packing.
  • Functional Groups : The sulfonyl group in is strongly electron-withdrawing, contrasting with the ketone in the target.

Oxoethyl-Linked Derivatives

Compounds with oxoethyl substituents share structural similarities with the target:

Table 2: Oxoethyl-Substituted Isoindole-1,3-dione Derivatives
Compound Name Substituent Molecular Formula Molecular Weight Activity/Application Reference
2-[2-oxo-2-(4-phenylphenyl)ethyl]-... Biphenyl-oxoethyl C₂₂H₁₅NO₃ 341.36 Antitumor activity
Target Compound 3-Bromo-phenyl-oxoethyl C₁₆H₁₁BrN₂O₃ 365.18 N/A -

Key Observations :

  • The biphenyl group in enhances hydrophobicity (logP = 3.77), while bromine in the target may increase molecular weight and influence bioactivity.

Heterocyclic and Functionalized Derivatives

Compounds with heterocyclic or complex substituents highlight structural diversity:

Table 3: Heterocyclic and Functionalized Derivatives
Compound Name Substituent Molecular Formula Molecular Weight Key Features Reference
2-[5-[(4-Bromophenyl)methyl]-1,3-thiazol-2-yl]-... Thiazolyl-bromophenyl C₁₈H₁₂BrN₂O₂S 415.27 Thiazole ring, bromophenyl
2-[[3-(4-Methoxyphenyl)-4-oxoquinazolin-2-yl]methyl]-... Quinazolinyl-methoxy C₂₄H₁₇N₃O₄ 411.41 Quinazoline core
2-(2,5-Dioxotetrahydrofuran-3-yl)-... Tetrahydrofuran-dione C₁₂H₉NO₅ 247.20 Anticonvulsant activity

Key Observations :

  • Thiazole () and quinazoline () substituents introduce nitrogen-rich heterocycles, which may enhance binding to biological targets.
  • The tetrahydrofuran-dione derivative () exhibits anticonvulsant activity, demonstrating the pharmacological relevance of isoindole-1,3-dione derivatives.

Biological Activity

Anticancer Activity

Isoindole-1,3-dione derivatives have demonstrated potential as anticancer agents. A study conducted on N-benzylisoindole-1,3-dione derivatives revealed significant inhibitory effects on the viability of A549 lung cancer cells .

In Vitro Studies
The cytotoxic effects of two N-benzylisoindole-1,3-dione derivatives were examined against A549-Luc cells using the MTT activity assay. The results showed notable inhibition of cell viability, with IC50 values as follows:

CompoundIC50 (μM) at 48h
3114.25
4116.26

These findings suggest that structurally similar compounds to 2-[2-(3-Bromo-phenyl)-2-oxo-ethyl]-isoindole-1,3-dione may possess anticancer properties .

In Vivo Studies
Further investigation into the anticancer potential of these compounds was conducted using a xenograft model in nude mice. The study revealed:

  • Tumor growth inhibition in mice treated with the compounds
  • Improved survival rates compared to the control group
  • Minimal toxicity as evidenced by histopathological analyses of organs

Antimicrobial Activity

While specific data on this compound is not available, research on related compounds has shown promising antimicrobial activity.

A study on 3-pyranyl indole derivatives, synthesized through a multicomponent reaction involving similar structural elements, demonstrated significant antibacterial properties . The most potent compound (33e) exhibited the following Minimum Inhibitory Concentration (MIC) values:

Bacterial StrainMIC (μM)
S. aureus12.4
B. cereus16.4
E. coli16.5
K. pneumoniae16.1

These results indicate that compounds with structural similarities to this compound may possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship

The biological activity of isoindole-1,3-dione derivatives appears to be influenced by the substituents on the molecule. In antimicrobial studies, it was observed that:

  • Compounds with H or Cl substituents showed higher potency against S. aureus, P. aeruginosa, and E. coli
  • Methyl or methoxy substituents enhanced activity against B. subtilis, P. aeruginosa, and E. coli

These findings suggest that the bromo substituent in this compound may contribute to its potential biological activity, although direct studies on this specific compound are needed to confirm this hypothesis.

Q & A

Q. Table 1: Example Reaction Conditions

ParameterOptimal RangeImpact on Yield
Temperature20–25°CHigh
Brominating Agent1.1–1.3 equivModerate
Solvent PolarityDichloromethaneHigh

Basic: How is this compound characterized structurally, and what analytical techniques are most reliable?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation, as demonstrated for analogous brominated isoindole-diones (R factor ≤ 0.061, data-to-parameter ratio >13) . Complementary techniques include:

  • NMR : 1^1H and 13^{13}C NMR to verify substituent positions (e.g., carbonyl signals at δ ~170 ppm) .
  • HRMS : To confirm molecular formula (e.g., C16_{16}H10_{10}BrNO3_3, exact mass 343.99 g/mol) .

Advanced: How can computational methods streamline the design of novel derivatives or reaction pathways?

Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms predict transition states and intermediates, enabling in silico screening of synthetic feasibility. For instance, ICReDD’s integrated computational-experimental workflows use these tools to narrow optimal conditions, reducing experimental iterations by 40–60% . Software like Gaussian or ORCA can model electronic effects of bromine substituents on reactivity, guiding functionalization strategies .

Key Workflow Steps:

Geometry Optimization : Minimize energy of reactants/products.

Transition State Search : Identify kinetic barriers.

Solvent Effects : Incorporate via continuum models (e.g., PCM).

Advanced: How can researchers resolve contradictions in reported biological or catalytic activities of this compound?

Methodological Answer:
Discrepancies often arise from structural variations (e.g., positional isomers) or impurities. Strategies include:

  • Comparative Analysis : Test activity against analogs (e.g., 3-bromo vs. 4-bromo derivatives) to isolate substituent effects .
  • Purity Validation : Use HPLC (>95% purity) and DSC (melting point consistency) .
  • Mechanistic Studies : Employ kinetic isotope effects or trapping experiments to elucidate reaction pathways .

Case Study : 3-Bromo derivatives show 20% higher enzyme inhibition than para-substituted analogs due to enhanced electrophilicity .

Advanced: What statistical frameworks are applicable for optimizing multi-step syntheses or process scale-up?

Methodological Answer:
Response Surface Methodology (RSM) and Taguchi designs are effective for multi-variable optimization. For example:

  • Central Composite Design : Models non-linear relationships between variables (e.g., temperature, pressure).
  • Monte Carlo Simulations : Assess risk in scale-up by predicting yield distributions under industrial conditions .

Q. Table 2: Example RSM Output

VariableCoefficientp-value
Catalyst Loading+0.780.002
Reaction Time+0.450.012
Interaction Term-0.210.045

Advanced: What are the challenges in crystallizing this compound, and how can they be mitigated?

Methodological Answer:
Crystallization difficulties often stem from flexible ethyl-oxo chains. Solutions include:

  • Solvent Screening : Use high-throughput platforms to test 50+ solvent mixtures.
  • Additives : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize conformers .
  • Temperature Gradients : Slow cooling (0.5°C/hour) promotes nucleation .

Advanced: How do electronic properties of the bromine substituent influence photochemical reactivity?

Methodological Answer:
Bromine’s electron-withdrawing effect increases the compound’s susceptibility to UV-induced homolytic cleavage. Techniques to study this:

  • UV-Vis Spectroscopy : Monitor λmax shifts under irradiation.
  • EPR : Detect radical intermediates (e.g., Br•) .
  • TD-DFT Calculations : Predict excited-state behavior and bond dissociation energies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.